Cas no 361-39-7 (3,4,6-trifluoro-2-nitroaniline)

3,4,6-Trifluoro-2-nitroaniline is a fluorinated nitroaniline derivative with significant utility in synthetic organic chemistry. Its key structural features—three fluorine substituents and a nitro group—enhance its reactivity as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing effects of the fluorine atoms and nitro group facilitate nucleophilic aromatic substitution reactions, enabling precise functionalization. This compound exhibits high purity and stability, making it suitable for demanding applications in fine chemical synthesis. Its well-defined molecular structure ensures consistent performance in heterocycle formation and other advanced transformations. Proper handling is advised due to its potential sensitivity under reactive conditions.
3,4,6-trifluoro-2-nitroaniline structure
361-39-7 structure
Product Name:3,4,6-trifluoro-2-nitroaniline
CAS No:361-39-7
MF:C6H3F3N2O2
MW:192.095431566238
MDL:MFCD21364907
CID:1478134
PubChem ID:2769404
Update Time:2025-06-07

3,4,6-trifluoro-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 3,4,6-trifluoro-2-nitroaniline
    • AC1L3TML
    • ACMC-1B19F
    • KSC494C1T
    • 3,6-dichlorochloropyridazine
    • NSC19451
    • Pyridazine, 3,4,6-trichloro-
    • 3,4,6-Trichlor-pyridazin
    • 3,4,6-trichloropyridazin
    • 3,4,6-trifluoro-2-nitro-aniline
    • AC1Q3Q0P
    • 3,4,6-Trifluor-2-nitro-anilin
    • 3,4,6-trichloro-pyridazine
    • CTK3J4119
    • 2,4,5-Trichlorpyridazin
    • 361-39-7
    • CS-0060117
    • SCHEMBL859789
    • EN300-6734669
    • 2-Nitro-3,4,6-trifluoroaniline
    • 2-Nitro-3,4,6-trifluoroaniline;3,4,6-Trifluoro-2-nitroaniline
    • SY022946
    • 6-Nitro-2,4,5-trifluoroaniline
    • AMY28389
    • A856671
    • MFCD21364907
    • AKOS017529423
    • AS-60334
    • DB-318149
    • MDL: MFCD21364907
    • Inchi: 1S/C6H3F3N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2
    • InChI Key: BREZOWVYIRTYKC-UHFFFAOYSA-N
    • SMILES: FC1=C(C=C(C(=C1[N+](=O)[O-])N)F)F

Computed Properties

  • Exact Mass: 192.01466183g/mol
  • Monoisotopic Mass: 192.01466183g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • Density: 1.653±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 57.3-57.8 ºC
  • Solubility: Almost insoluble (0.056 g/l) (25 º C),

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3,4,6-trifluoro-2-nitroaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:361-39-7)3,4,6-trifluoro-2-nitroaniline
Order Number:A856671
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:02
Price ($):318.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:361-39-7)3,4,6-trifluoro-2-nitroaniline
A856671
Purity:99%
Quantity:5g
Price ($):318.0
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